Cas no 368426-75-9 (6-(aminomethyl)-1H-indazol-3-amine)

6-(Aminomethyl)-1H-indazol-3-amine is a heterocyclic organic compound featuring both an indazole core and reactive amine functional groups. Its structure, combining a fused bicyclic aromatic system with primary amine substituents, makes it a versatile intermediate in medicinal chemistry and pharmaceutical synthesis. The compound is particularly valuable for constructing biologically active molecules, such as kinase inhibitors or receptor modulators, due to its ability to participate in diverse chemical transformations, including amide bond formation, reductive amination, and nucleophilic substitution. Its dual amine functionality allows for selective derivatization, enabling precise structural modifications. This compound is typically handled under controlled conditions due to its reactivity and sensitivity to oxidation.
6-(aminomethyl)-1H-indazol-3-amine structure
368426-75-9 structure
Product Name:6-(aminomethyl)-1H-indazol-3-amine
CAS No:368426-75-9
MF:C8H10N4
MW:162.19180059433
MDL:MFCD16620688
CID:1059201
PubChem ID:22064647
Update Time:2025-05-21

6-(aminomethyl)-1H-indazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1H-Indazole-6-methanamine
    • (6-Aminomethyl-1H-indazol-3-yl)amine
    • 6-(Aminomethyl)-1H-indazol-3-amine
    • EN300-181534
    • P11903
    • MFCD16620688
    • AS-82781
    • 368426-75-9
    • 1h-indazole-6-methanamine,3-amino-
    • 6-aminomethyl-1H-indazol-3-ylamine
    • DB-290043
    • CS-0055493
    • SCHEMBL5391597
    • SB11367
    • WVCSMKWWSLUJBY-UHFFFAOYSA-N
    • 6-(aminomethyl)-1H-indazol-3-amine
    • MDL: MFCD16620688
    • Inchi: 1S/C8H10N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,4,9H2,(H3,10,11,12)
    • InChI Key: WVCSMKWWSLUJBY-UHFFFAOYSA-N
    • SMILES: N1C2C=C(CN)C=CC=2C(N)=N1

Computed Properties

  • Exact Mass: 162.090546336g/mol
  • Monoisotopic Mass: 162.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 80.7Ų

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6-(aminomethyl)-1H-indazol-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:368426-75-9)6-(aminomethyl)-1H-indazol-3-amine
Order Number:A1086006
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:25
Price ($):906.0
Email:sales@amadischem.com

Additional information on 6-(aminomethyl)-1H-indazol-3-amine

6-(Aminomethyl)-1H-Indazol-3-amine: A Promising Compound in the Field of Medicinal Chemistry

6-(Aminomethyl)-1H-indazol-3-amine (CAS No. 368426-75-9) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to 6-(aminomethyl)-1H-indazol-3-amine.

Chemical Structure and Synthesis

The chemical structure of 6-(aminomethyl)-1H-indazol-3-amine is characterized by an indazole ring system with an aminomethyl group attached at the 6-position. The indazole ring is a fused heterocyclic system consisting of a benzene ring and a pyrazole ring. The presence of the aminomethyl group imparts significant reactivity and functional versatility to the molecule. This structural feature allows for various chemical modifications, making it an attractive scaffold for drug design and development.

The synthesis of 6-(aminomethyl)-1H-indazol-3-amine can be achieved through several routes. One common method involves the reaction of 3-aminoindazole with formaldehyde and ammonia in a suitable solvent. Another approach involves the reductive amination of 6-formylindazole with ammonia using a reducing agent such as sodium borohydride. These synthetic strategies provide efficient and scalable methods for producing this compound, which is crucial for both research and industrial applications.

Biological Activities

6-(Aminomethyl)-1H-indazol-3-amine has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. One of the most notable properties of this compound is its ability to modulate various biological pathways involved in inflammation and cancer. Recent studies have shown that 6-(aminomethyl)-1H-indazol-3-amine exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

In addition to its anti-inflammatory properties, 6-(aminomethyl)-1H-indazol-3-amine has demonstrated significant anticancer activity. Research has indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this anticancer activity involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.

Recent Research Advancements

The potential therapeutic applications of 6-(aminomethyl)-1H-indazol-3-amine have been further validated by recent research advancements. A study published in the Journal of Medicinal Chemistry reported that derivatives of 6-(aminomethyl)-1H-indazol-3-amine showed enhanced potency against multidrug-resistant cancer cells. This finding highlights the importance of structural modifications in optimizing the pharmacological properties of this compound.

Another notable study published in Bioorganic & Medicinal Chemistry Letters investigated the role of 6-(aminomethyl)-1H-indazol-3-amine in neurodegenerative diseases. The results indicated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and inhibiting apoptosis. These findings suggest that 6-(aminomethyl)-1H-indazol-3-amine may have potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Clinical Trials and Future Prospects

The promising preclinical data on 6-(aminomethyl)-1H-indazol-3-amine have paved the way for further clinical evaluation. Several Phase I clinical trials are currently underway to assess the safety and efficacy of this compound in treating various diseases. Preliminary results from these trials have shown that 6-(aminomethyl)-1H-indazol-3-amine is well-tolerated with minimal side effects, which is a positive indication for its potential therapeutic use.

The future prospects for 6-(aminomethyl)-1H-indazol-3-amine are promising, with ongoing research focused on optimizing its pharmacokinetic properties and exploring new therapeutic applications. The versatility of this compound makes it an attractive candidate for drug development across multiple therapeutic areas, including oncology, neurology, and immunology.

Conclusion

In conclusion, 6-(aminomethyl)-1H-indazol-3-amine (CAS No. 368426-75-9) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure provides a solid foundation for further chemical modifications and drug design efforts. Recent research advancements have validated its anti-inflammatory, anticancer, and neuroprotective properties, making it an exciting area of focus in medicinal chemistry. As clinical trials continue to progress, it is anticipated that this compound will play a significant role in advancing our understanding and treatment of various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:368426-75-9)6-(aminomethyl)-1H-indazol-3-amine
A1086006
Purity:99%
Quantity:1g
Price ($):906.0
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